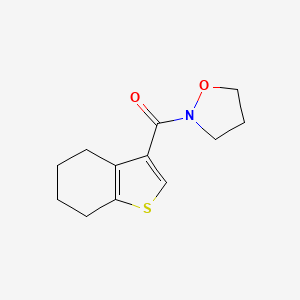
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile, also known as BHMN, is a chemical compound that has been gaining attention in the scientific research community. This compound has shown potential in various research applications, including cancer treatment and neurological disorders. In
Aplicaciones Científicas De Investigación
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by targeting the microtubule network, which is essential for cell division. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile disrupts the microtubule network, leading to the death of cancer cells.
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has also shown potential in the treatment of neurological disorders. It has been shown to activate the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to alleviate neuropathic pain in animal models and improve cognitive function in Alzheimer's disease models.
Mecanismo De Acción
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile's mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile binds to the colchicine binding site on the microtubules, leading to the destabilization of the microtubule network. This destabilization leads to the death of cancer cells. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile also binds to the sigma-1 receptor, leading to its activation. The activation of the sigma-1 receptor leads to the modulation of various neurological processes.
Biochemical and Physiological Effects:
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile disrupts the microtubule network, leading to cell death. In neurological disorders, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile activates the sigma-1 receptor, leading to the modulation of various neurological processes. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile research. One direction is to explore its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on improving the solubility of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile to make it more suitable for in vivo administration.
Conclusion:
In conclusion, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is a promising compound that has shown potential in various scientific research applications. Its mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has several biochemical and physiological effects and has advantages and limitations for lab experiments. Future research could explore its potential in combination with other cancer treatments and in other neurological disorders.
Métodos De Síntesis
The synthesis of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile involves the reaction of 5-bromo-2-nitrobenzonitrile with 3-hydroxy-3-methylpiperidine in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized and can produce high yields of pure 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile.
Propiedades
IUPAC Name |
5-bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-13(17)5-2-6-16(9-13)12-4-3-11(14)7-10(12)8-15/h3-4,7,17H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUAVKMEZBWBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C2=C(C=C(C=C2)Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)


![N-[4-(oxazinane-2-carbonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6630975.png)

![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
![2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)
![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)

